Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C13H19NO2.C2H2O4. It is a derivative of propanoate and oxalate, characterized by the presence of an amino group and an ethylphenyl group. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2-ethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of ethyl 3-amino-3-(2-ethylphenyl)propanoate, such as oxides, reduced forms, and substituted compounds .
Scientific Research Applications
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the ethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate include:
- Ethyl 3-amino-3-(2-methylphenyl)propanoate
- Ethyl 3-amino-3-(2-isopropylphenyl)propanoate
- Ethyl 3-amino-3-(2-tert-butylphenyl)propanoate
Uniqueness
This compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
IUPAC Name |
ethyl 3-amino-3-(2-ethylphenyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2;3-1(4)2(5)6/h5-8,12H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOQTFHUDVPHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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